N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Beschreibung

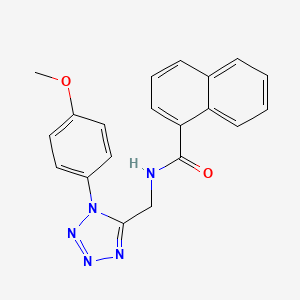

Chemical Structure: The compound features a tetrazole ring (1H-tetrazol-5-yl) substituted with a 4-methoxyphenyl group at the N1 position. A methylene bridge connects the tetrazole to a 1-naphthamide moiety (a naphthalene-derived carboxamide).

For example, substituted tetrazoles are often synthesized using azide-alkyne click chemistry or Ugi-azide reactions under ultrasound-assisted conditions .

Eigenschaften

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-27-16-11-9-15(10-12-16)25-19(22-23-24-25)13-21-20(26)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWWARVRCOGWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities. For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication pathways.

Pharmacokinetics

A study on a similar compound showed that it undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23%. These properties can significantly impact the bioavailability of the compound.

Biologische Aktivität

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will provide a detailed overview of its synthesis, biological evaluations, mechanisms of action, and case studies highlighting its efficacy.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its bioisosteric properties, enhancing the pharmacological profile of compounds. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₇N₅O₃ |

| Molecular Weight | 395.4 g/mol |

| CAS Number | 921123-83-3 |

The presence of the 4-methoxyphenyl group and the naphthamide moiety contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Tetrazole Ring : The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.

- Coupling with Naphthamide : The tetrazole derivative is then coupled with a naphthamide precursor using coupling reagents like EDC or DCC to form the amide bond.

This multi-step synthetic approach allows for the creation of complex organic molecules with tailored properties.

Antimicrobial Properties

Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. A study demonstrated that certain tetrazole derivatives showed effectiveness against multidrug-resistant bacteria, making them promising candidates for new antibiotic therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a structure-activity relationship (SAR) analysis indicated that modifications to the tetrazole moiety can enhance its potency against specific cancer types .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The tetrazole moiety can mimic carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor sites.

- Modulation of Cellular Pathways : By binding to specific targets, this compound may influence cellular pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various tetrazole derivatives, this compound was found to possess notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The study highlighted its potential as a lead compound for developing novel antibiotics .

Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer potential of this compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, showcasing its potential as an effective therapeutic agent in oncology .

Vergleich Mit ähnlichen Verbindungen

Key Functional Groups :

- Tetrazole ring: Known for metabolic stability and hydrogen-bonding capacity.

- 4-Methoxyphenyl : Electron-donating methoxy group enhances solubility and influences electronic properties.

- 1-Naphthamide : Aromatic bulk may contribute to π-π stacking interactions and modulate bioavailability.

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Aryl Substituents

Example Compounds :

1-(4’-Methoxyphenyl)-5-methyl-1H-tetrazole ():

- Structure : Lacks the naphthamide group but shares the 4-methoxyphenyl-tetrazole core.

- Properties : Melting point = 148–150°C; IR νmax = 1600 cm⁻¹ (C=N tetrazole).

- Synthesis Yield : ~72% via nucleophilic substitution.

N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (): Structure: Contains a bis-tetrazole core instead of a naphthamide. Synthesis: Prepared via nitration of tetrazole precursors in 100% HNO₃ (65% yield).

Comparison :

| Property | Target Compound | 1-(4’-Methoxyphenyl)-5-methyl-1H-tetrazole | N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) |

|---|---|---|---|

| Aromatic Substituent | 4-Methoxyphenyl + naphthamide | 4-Methoxyphenyl | None (bis-tetrazole) |

| Synthetic Yield | Not reported | 72% | 65% |

| Key IR Peaks | C=O (~1670 cm⁻¹), NH (~3260 cm⁻¹) | C=N (~1600 cm⁻¹) | N-H (~3300 cm⁻¹), NO₂ (~1500 cm⁻¹) |

The naphthamide group in the target compound introduces additional steric bulk and hydrogen-bonding capacity compared to simpler aryl-tetrazoles .

Triazole-Based Naphthamide Analogs

Example Compounds :

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) ():

- Structure : Triazole ring linked to a naphthyloxy group and phenylacetamide.

- Spectral Data : IR νmax = 1671 cm⁻¹ (C=O), 1H NMR δ 5.38 ppm (–NCH₂CO–).

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) ():

- Structure : Chlorophenyl substituent instead of methoxyphenyl.

- HRMS : [M + H]+ = 393.1118 (calc.), 393.1112 (obs.).

Comparison :

| Property | Target Compound | Compound 6a (Triazole) | Compound 6m (Triazole + Cl) |

|---|---|---|---|

| Heterocycle | Tetrazole | Triazole | Triazole |

| Substituent Effects | Methoxy (electron-donating) | Naphthyloxy (electron-withdrawing) | Chlorine (electron-withdrawing) |

| C=O Stretch (IR) | ~1670 cm⁻¹ | 1671 cm⁻¹ | 1678 cm⁻¹ |

Tetrazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic degradation. However, triazoles may offer better solubility due to their lower aromatic density .

Contrast with :

- Ultrasound-assisted Ugi-azide reactions for tetrazoles achieve yields >80% in <2 hours, whereas classical methods () require 6–8 hours for triazoles.

- Copper-catalyzed click chemistry () is efficient for triazoles but less applicable to tetrazoles.

Research Implications and Limitations

- Structural Advantages : The tetrazole-naphthamide hybrid combines metabolic stability (tetrazole) with enhanced binding affinity (naphthamide).

- Data Gaps: No direct biological or crystallographic data for the target compound are available in the evidence. SHELX refinement () could resolve its crystal structure.

- Contradictions : Triazole analogs () show higher synthetic yields (~70–85%) compared to tetrazoles (~65–72%), suggesting trade-offs between stability and ease of synthesis .

Vorbereitungsmethoden

HBTU-Mediated Activation

The methylamine intermediate undergoes coupling with 1-naphthoic acid using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU), as validated in related systems.

Procedure :

- Activation : 1-Naphthoic acid (1.1 equiv) is treated with HBTU (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in anhydrous DMF.

- Coupling : The methylamine intermediate (1.0 equiv) is added, with 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhancing acylation kinetics.

- Workup : Precipitation in ice-water followed by liquid column chromatography (LCC) using heptane/ethyl acetate (1:2) isolates the product in >75% yield.

Critical Considerations :

- Solvent Choice : DMF ensures solubility of both polar intermediates and aromatic reactants.

- Temperature Control : Reactions conducted at 0°C→25°C prevent epimerization.

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).

- Melting Point : 161–164°C (consistent with tetrazole-amide analogs).

Alternative Synthetic Routes and Comparative Analysis

Post-Functionalization of Preformed Tetrazoles

An alternative approach involves synthesizing 1-(4-methoxyphenyl)-1H-tetrazole-5-carbaldehyde via Huisgen cycloaddition, followed by reductive amination. However, this method suffers from lower yields (∼50%) due to competing oxidation pathways.

Solid-Phase Synthesis

Immobilization of the methylamine intermediate on Wang resin enables iterative coupling, though scalability remains limited.

Industrial-Scale Considerations and Challenges

Isocyanide Availability

4-Methoxyphenyl isocyanide requires synthesis from 4-methoxybenzylamine via formamide dehydration (phosgene/Et₃N), posing safety and regulatory hurdles.

Green Chemistry Metrics

- E-Factor : 23 (primarily from solvent use in LCC).

- PMI : 58 kg/kg, highlighting opportunities for solvent recycling.

Q & A

Q. What are the critical steps for synthesizing N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide?

- Methodology : Synthesis typically involves: (i) Tetrazole ring formation : Cyclization of 4-methoxyphenylhydrazine with sodium azide under acidic conditions . (ii) Methylation : Introduction of the methyl group at the tetrazole N1-position via alkylation . (iii) Coupling with naphthamide : Amide bond formation using coupling agents like EDCI/HOBt or via nucleophilic substitution .

- Key validation : Monitor intermediates with TLC and purify via column chromatography. Confirm final product purity (>95%) using HPLC and spectroscopic techniques (¹H/¹³C NMR, HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons), methoxyphenyl group (δ 3.8 ppm for -OCH₃), and naphthamide aromatic protons (δ 7.0–8.5 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in assays involving this compound?

- Methodology :

- Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic inhibition, cell viability assays) .

- Purity analysis : Verify compound stability under assay conditions via HPLC and DSC (differential scanning calorimetry) .

- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify SAR trends .

Q. What computational strategies predict the compound’s biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinases, GPCRs) .

- Pharmacophore modeling : Map key features (tetrazole as a bioisostere for carboxylate, naphthamide as a hydrophobic anchor) .

- Machine learning : Train models on existing tetrazole-containing drug datasets to predict novel targets .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodology :

- Isosteric replacement : Substitute the methoxyphenyl group with trifluoromethyl or halogenated groups to improve lipophilicity and resistance to CYP450 metabolism .

- Prodrug design : Introduce ester or carbamate groups at the naphthamide moiety for controlled release .

- In vitro ADME : Assess microsomal stability and plasma protein binding to guide modifications .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodology :

- Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare activity across cell lines (e.g., cancer vs. normal) .

- Synergy analysis : Use Chou-Talalay method for combination studies with standard chemotherapeutics .

Q. How should researchers design crystallization trials for X-ray structure determination?

- Methodology :

- Sparse matrix screening : Use commercial kits (e.g., Hampton Research) to test >500 conditions (pH, precipitants) .

- Cryoprotection : Optimize glycerol or ethylene glycol concentrations to prevent ice formation during data collection .

- Refinement : Apply SHELXL for high-resolution refinement, validating with R-factors and electron density maps .

Contradiction Resolution & Optimization

Q. Why might solubility discrepancies arise between computational predictions and experimental results?

- Methodology :

- Solvent selection : Test DMSO, ethanol, or PEG-based vehicles; use dynamic light scattering (DLS) to detect aggregation .

- Co-solvency approaches : Blend solvents (e.g., DMSO:PBS) to enhance aqueous solubility .

- Salt formation : Explore hydrochloride or sodium salts to improve bioavailability .

Q. How can conflicting binding affinity data from SPR and ITC be reconciled?

- Methodology :

- Buffer optimization : Ensure consistent ionic strength/pH between assays .

- Ligand immobilization : Verify SPR surface regeneration efficiency to prevent carryover artifacts .

- Control experiments : Include known binders (e.g., ATP for kinases) to validate instrument performance .

Structural & Mechanistic Probes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.